Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate
Description
Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a carbamoyl group to a phenyl ring substituted with a methylene-1,2,4-oxadiazole moiety bearing a pyrazine ring.
Properties
IUPAC Name |
methyl 4-[[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-30-22(29)15-8-6-14(7-9-15)21(28)25-17-5-3-2-4-16(17)12-19-26-20(27-31-19)18-13-23-10-11-24-18/h2-11,13H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHXPSHFRDFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with a benzoate ester.
Preparation of Pyrazine Intermediate: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and dicarbonyl compounds.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed via cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions.
Coupling Reaction: The final step involves coupling the pyrazine and oxadiazole intermediates with a benzoate ester using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or oxadiazole rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and electronic properties could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific biological context and the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl]methyl}phenyl)acetamide (CAS 2034535-59-4)
- Key Differences : Replaces the benzoate ester with an acetamide group and introduces a thioether (propan-2-ylsulfanyl) substituent.
- Molecular Weight : 445.54 g/mol vs. ~391–445 g/mol for other analogues.
Methyl 4-(3-(3-Methyl-1,2,4-Oxadiazol-5-yl)-4-Phenylpyrrolidine-1-Carbonyl)benzoate (CAS 2034374-16-6)
- Key Differences : Incorporates a pyrrolidine ring fused to the oxadiazole, introducing conformational rigidity.
- Implications : Rigidity may reduce metabolic flexibility but enhance target binding specificity. The 3-methyl group on the oxadiazole could sterically hinder interactions compared to the pyrazine substituent .
- Molecular Weight : 391.4 g/mol.
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Key Differences : Substitutes oxadiazole with pyridazine (a six-membered di-aza ring) and uses an ethyl ester.
Functional Group Modifications and Bioactivity
Carbamoyl vs. Amide Linkages
- The carbamoyl group in the target compound may offer stronger hydrogen-bonding interactions with target proteins compared to simpler amides (e.g., in CAS 2034535-59-4), which could translate to higher binding affinities .
Oxadiazole Substitutents
Pharmacological and Physical Properties
Binding Affinity Predictions
- Using Glide XP scoring (), the pyrazine and oxadiazole motifs in the target compound are predicted to engage in hydrophobic enclosure and hydrogen bonding, similar to trifluoromethyl-bearing analogues but with distinct spatial arrangements .
Solubility and Stability
- Pyrazine’s polarity may improve aqueous solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl groups). However, ester groups (target) are generally more hydrolytically labile than amides .
Comparative Data Table
Biological Activity
Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate can be synthesized through various methods, including cyclization reactions involving salicylaldehyde derivatives. The compound has a molecular formula of C11H12O3 and exhibits characteristics typical of benzofuran derivatives, which often contribute to their bioactivity .
Anti-inflammatory Properties
One of the notable biological activities of Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate is its anti-inflammatory effect. Research indicates that it may inhibit the cyclooxygenase pathway, which is crucial in the synthesis of prostaglandins involved in inflammation . This property suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of benzofuran compounds exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds similar to Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate have shown minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against selected microbial strains .
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Candida albicans | 100 |
| Pseudomonas aeruginosa | Not Active |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate. Research indicates that these compounds can inhibit cancer cell proliferation in vitro. For instance, certain derivatives showed growth inhibition against various cancer cell lines with GI50 values in the low micromolar range . This suggests that further exploration into their mechanisms could lead to the development of new anticancer therapies.
Case Studies and Research Findings
- Cannabinoid Receptor Modulation : A study explored the structure-activity relationship of benzofuran derivatives as cannabinoid receptor agonists. Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate was among the compounds evaluated for its ability to modulate cannabinoid receptors, which play a significant role in pain management and inflammation .
- Natural Product Derivatives : Research into ethnomedicinal plants has isolated several dihydrobenzofuran derivatives with promising biological activities, including anti-inflammatory and antimicrobial properties. These findings support the traditional use of such compounds in herbal medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
